Compound Description: Imatinib is a widely used anticancer drug, particularly effective in treating leukemia. It functions as a tyrosine kinase inhibitor, specifically targeting the BCR-ABL tyrosine kinase []. This inhibition disrupts the abnormal signaling pathways responsible for the proliferation of cancerous cells.
Compound Description: Nilotinib, similar to Imatinib, acts as a tyrosine kinase inhibitor and is primarily employed in treating chronic myelogenous leukemia []. It specifically targets the BCR-ABL tyrosine kinase, particularly potent against imatinib-resistant forms. Nilotinib's efficacy is attributed to its ability to bind to the inactive conformation of the kinase, preventing its activation and subsequent signaling.
Compound Description: This compound belongs to a series of benzamide derivatives investigated for their histone deacetylase (HDAC) inhibitory activity []. It demonstrated potent inhibition of class I HDAC isoforms and exhibited antitumor activity in preclinical models. Its mechanism of action involves inducing cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Compound Description: This series of compounds was synthesized and investigated for their analgesic and sedative properties []. They exhibited promising analgesic activity, surpassing the effects of acetylsalicylic acid in preclinical models. Additionally, some compounds within this series demonstrated significant sedative effects, further supporting their potential therapeutic applications.
Compound Description: Dasatinib is a potent tyrosine kinase inhibitor, specifically targeting Src family kinases []. It has shown efficacy in treating chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. Dasatinib's mechanism of action involves binding to the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling cascades.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.